Ammonium hydrogen maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

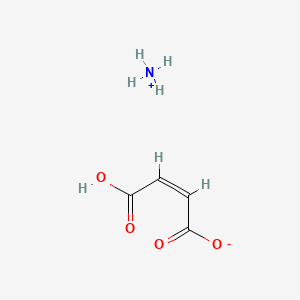

Ammonium hydrogen maleate is an organic compound with the chemical formula C4H7NO4 . It is a white crystalline solid that is soluble in water, with its solubility increasing with temperature. The compound has a melting point between 170-175 degrees Celsius and a boiling point of 355.5 degrees Celsius at 760 mmHg . It is commonly used as an organic reagent in various synthesis reactions and as a chemical additive in electroplating .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium hydrogen maleate can be synthesized by reacting maleic acid with ammonia. The process involves two main steps:

Formation of Sodium Maleate: Maleic acid is first reacted with sodium hydroxide to form sodium maleate.

Formation of this compound: Sodium maleate is then reacted with ammonia to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically involves:

Controlled Temperature: Maintaining an optimal temperature to facilitate the reaction.

pH Monitoring: Ensuring the pH is within the desired range to prevent side reactions.

Purification: Using crystallization or other purification techniques to obtain pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium hydrogen maleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid or other related compounds.

Reduction: It can be reduced to form succinic acid.

Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Maleic acid, fumaric acid.

Reduction Products: Succinic acid.

Substitution Products: Various substituted maleates depending on the reagents used.

Applications De Recherche Scientifique

Applications in Agriculture

1. Fertilizers

- Nutrient Source : Ammonium hydrogen maleate serves as a nitrogen source in fertilizers, promoting plant growth. Its controlled release of nitrogen helps in reducing leaching losses compared to conventional fertilizers.

- Soil Amendment : It can improve soil structure and enhance nutrient availability, which is crucial for sustainable agriculture.

2. Pesticides

- Biopesticide Formulation : Research indicates that this compound can be used in formulating biopesticides, enhancing their efficacy against pests while being environmentally friendly.

Applications in Food Industry

1. Food Additive

- Acidity Regulator : This compound can function as an acidity regulator in food products, helping to maintain the desired pH levels for flavor and preservation.

- Flavor Enhancer : Its use as a flavoring agent has been noted, contributing to the overall sensory profile of food products.

Applications in Pharmaceuticals

1. Drug Formulation

- Solubility Enhancer : this compound has been investigated for its ability to enhance the solubility of poorly soluble drugs, improving bioavailability.

- Stabilizing Agent : It can stabilize certain pharmaceutical formulations by preventing degradation of active ingredients.

Case Studies

Mécanisme D'action

Ammonium hydrogen maleate can be compared with other similar compounds such as:

Ammonium Acetate: Used as a buffer in biochemical applications.

Ammonium Hydrogen Carbonate: Used as a leavening agent and in various industrial processes.

Ammonium Maleate: Similar in structure but differs in its reactivity and applications

Uniqueness: this compound is unique due to its specific reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and other specialized applications .

Comparaison Avec Des Composés Similaires

- Ammonium Acetate

- Ammonium Hydrogen Carbonate

- Ammonium Maleate

Activité Biologique

Ammonium hydrogen maleate, with the chemical formula C₄H₇NO₄, is a compound that has garnered interest due to its various biological activities. This article examines its biological properties, potential applications, and relevant research findings.

This compound is a salt derived from maleic acid. Its molecular weight is approximately 133.10 g/mol, and it exists as a white crystalline solid. The compound is known for its solubility in water, which facilitates its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that ammonium salts can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μM |

| Escherichia coli | 100 μM |

| Salmonella typhi | 75 μM |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, the compound has been tested on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), showing significant reductions in cell viability at concentrations above 100 μM .

| Cell Line | EC₅₀ (Effective Concentration for 50% Cell Death) |

|---|---|

| HeLa | 120 μM |

| MCF-7 | 150 μM |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Membrane Disruption : The compound's cationic nature allows it to interact with anionic components of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism, thereby disrupting energy production in microbial cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to ammonium salts can induce oxidative stress in cells, contributing to cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that at a concentration of 100 μM, the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Viability

In another investigation, this compound was tested on various cancer cell lines to assess its cytotoxicity. The findings revealed that the compound reduced cell viability significantly at higher concentrations, prompting discussions on its potential role in cancer therapy as an adjunct treatment.

Propriétés

Numéro CAS |

44742-89-4 |

|---|---|

Formule moléculaire |

C4H7NO4 |

Poids moléculaire |

133.10 g/mol |

Nom IUPAC |

azane;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3/b2-1-; |

Clé InChI |

NLVWBYNKMPGKRG-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)O.[NH4+] |

SMILES isomérique |

C(=C\C(=O)O)\C(=O)O.N |

SMILES canonique |

C(=CC(=O)O)C(=O)O.N |

Numéros CAS associés |

44742-89-4 54180-89-1 188023-47-4 39444-67-2 23705-99-9 110-16-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of ammonium hydrogen maleate and how does it compare to similar compounds?

A1: this compound crystallizes in the orthorhombic system and belongs to the Pbcm space group []. Its crystal structure is isostructural with potassium hydrogen maleate, meaning they share the same crystallographic structure []. The unit cell dimensions of this compound are a = 0.4616(1) nm, b = 0.8085(2) nm, and c = 1.6410(5) nm with Z = 4 []. The structure is stabilized by N-H···O hydrogen bonds between the ammonium cation and the carboxylate groups of the maleate anion [].

Q2: What are the applications of this compound in material science?

A2: this compound can be used as an additive in the production of electrolytic aluminum foil, specifically during the formation of the initial section []. Studies show that adding 0.005 to 0.200 wt% of this compound, alone or in combination with maleic acid and/or fumaric acid, to the formation liquid improves the stability of the anode foil's properties []. This enhanced stability is crucial for maintaining the performance of the aluminum electrolytic capacitor over time [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.